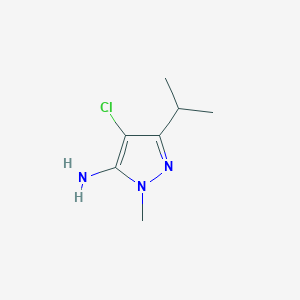

4-Chloro-3-isopropyl-1-methyl-1H-pyrazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-Chloro-3-isopropyl-1-methyl-1H-pyrazol-5-amine” is a chemical compound that is used as a reagent in various chemical reactions . It is primarily used for research and testing purposes .

Synthesis Analysis

The synthesis of “4-Chloro-3-isopropyl-1-methyl-1H-pyrazol-5-amine” and similar compounds involves complex chemical reactions. Imidazole, a five-membered heterocyclic moiety, is often used as a core structure in the synthesis of these compounds . The derivatives of 1, 3-diazole show different biological activities and are used in the development of new drugs .Molecular Structure Analysis

The molecular structure of “4-Chloro-3-isopropyl-1-methyl-1H-pyrazol-5-amine” is based on the pyrazole core, which is a five-membered ring with two nitrogen atoms . The presence of a positive charge on either of the two nitrogen atoms allows it to show two equivalent tautomeric forms .Chemical Reactions Analysis

The chemical reactions involving “4-Chloro-3-isopropyl-1-methyl-1H-pyrazol-5-amine” are diverse. It can undergo a series of nucleophilic substitution reactions to produce various pyrazole derivatives . These reactions are crucial in the synthesis of new drugs .Scientific Research Applications

I have conducted several searches, but unfortunately, there seems to be limited information available online regarding the specific scientific research applications of “4-Chloro-3-isopropyl-1-methyl-1H-pyrazol-5-amine”. This could be due to the compound being relatively obscure or proprietary, and thus not widely discussed in accessible scientific literature.

However, compounds similar to 1H-pyrazol-5-amine have been mentioned in various contexts, such as antimicrobial potential and antitumor activity against different cell lines . Pyrazole derivatives also have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It is likely that the compound interacts with its targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been shown to influence a variety of biochemical pathways, including those involved in inflammation, tumor growth, and metabolic processes .

Result of Action

Similar compounds have been shown to have a variety of effects, including anti-inflammatory, antitumor, and metabolic effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of “4-Chloro-3-isopropyl-1-methyl-1H-pyrazol-5-amine”. For instance, factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and activity .

properties

IUPAC Name |

4-chloro-2-methyl-5-propan-2-ylpyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClN3/c1-4(2)6-5(8)7(9)11(3)10-6/h4H,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBZTWAUKJHCAQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN(C(=C1Cl)N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3-isopropyl-1-methyl-1H-pyrazol-5-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2893639.png)

![5-benzyl-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2893640.png)

![3'-(3-Chloro-4-methoxyphenyl)-1-(2-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2893643.png)

![2-amino-4-(4-ethoxy-3-methoxyphenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2893645.png)

![1-(4-Chlorobenzyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2893651.png)

![2,5-Dimethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]furan-3-carboxamide](/img/structure/B2893657.png)

![N-[(2R,3S)-2-(3,4-Difluorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2893661.png)